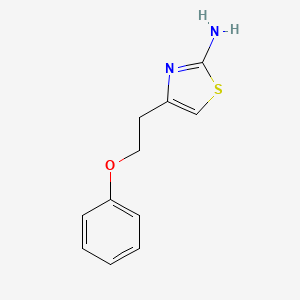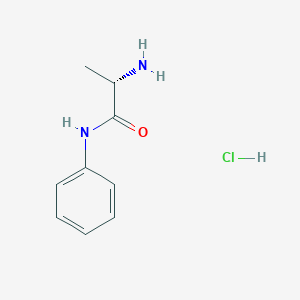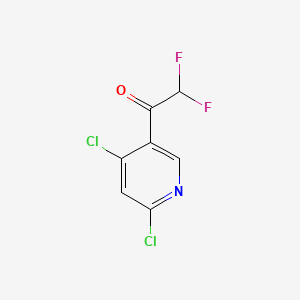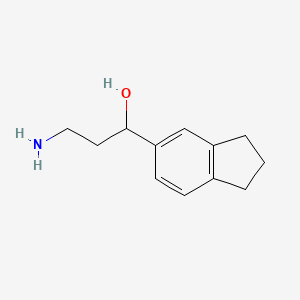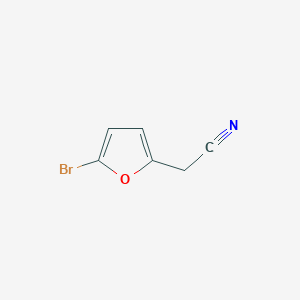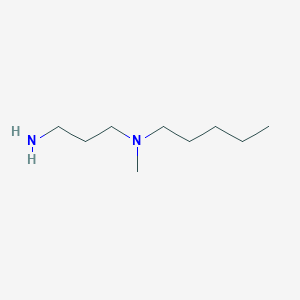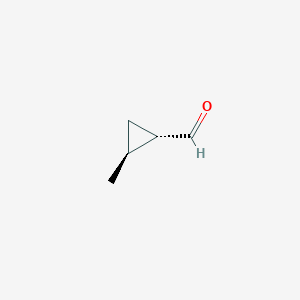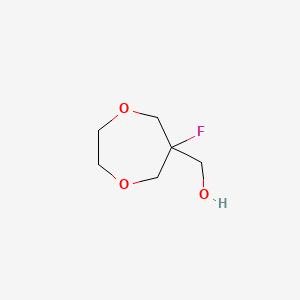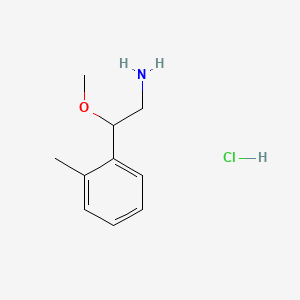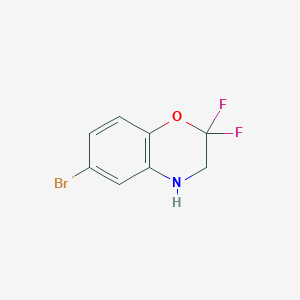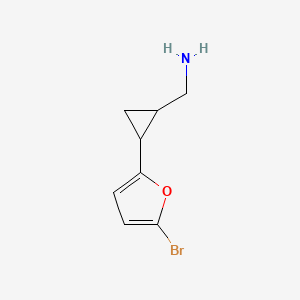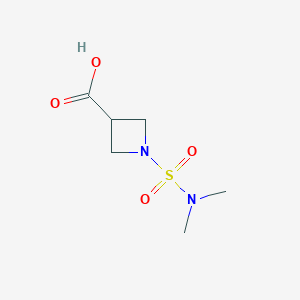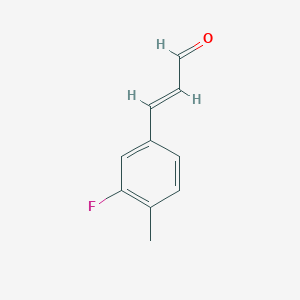
3-(3-Fluoro-4-methylphenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluoro-4-methylphenyl)prop-2-enal is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methylphenyl)prop-2-enal typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with an appropriate reagent to introduce the prop-2-enal moiety. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 3-(3-fluoro-4-methylphenyl)prop-2-enal may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-4-methylphenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 3-(3-fluoro-4-methylphenyl)prop-2-enoic acid.
Reduction: 3-(3-fluoro-4-methylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-fluoro-4-methylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methylphenyl)prop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for certain targets by influencing electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluoro-3-methylphenyl)prop-2-enal: Similar structure but with different substitution pattern on the phenyl ring.
3-(3-chloro-4-methylphenyl)prop-2-enal: Chlorine atom instead of fluorine, leading to different reactivity and properties.
3-(3-fluoro-4-methylphenyl)prop-2-enoic acid: Oxidized form of the compound with a carboxylic acid group.
Uniqueness
3-(3-fluoro-4-methylphenyl)prop-2-enal is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(E)-3-(3-fluoro-4-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9FO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h2-7H,1H3/b3-2+ |
InChI Key |
RSXODVNTRBIIFU-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C=O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
